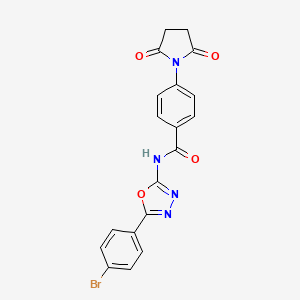

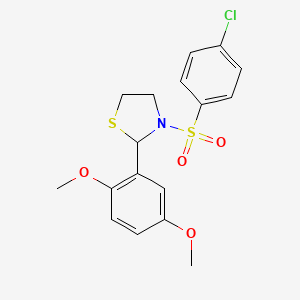

N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamide, commonly known as FPEB, is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Aplicaciones Científicas De Investigación

DNA Binding and Antitrypanosomal Activity

Furan derivatives like 2,5-bis(4-guanylphenyl)furan (furamidine), structurally similar to N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamide, have been studied for their DNA-binding properties and effectiveness against pathogens. Furamidine, in particular, shows tight binding to DNA sequences and has been more effective than pentamidine against the Pneumocystis carinii pathogen in an immunosuppressed rat model. This is attributed to its direct hydrogen bond interactions with DNA, offering insights into its enhanced DNA-binding affinity (Laughton et al., 1995).

Synthetic Approaches and Biological Activity

Research has explored the synthesis of enaminones fused to 1,4-benzothiazin-2-one moiety, which could be relevant in studies on biological activity, chemosensors, and fluorescence. This involves the reaction of furan-2,3-diones, which could be structurally related to the mentioned compound, indicating potential in various biological applications (Stepanova et al., 2020).

Enaminones in Antibacterial Activity

A study on novel enaminones, similar in structure to N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamide, showed that they were non-cytotoxic and exhibited mild or no antibacterial activity. This highlights their potential in medical applications, particularly in relation to their biological activities (Cindrić et al., 2018).

Material Science Applications

In the field of material science, furan derivatives have been used in the synthesis of polymers. For instance, furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides have been proposed as sustainable alternatives to polyphthalamides. These polymers show promise in high-performance materials with commercial interest, suggesting potential applications of furan derivatives in advanced material development (Jiang et al., 2015).

Catalysis and Chemical Transformations

Furan derivatives are also significant in catalysis and chemical transformations. For example, palladium-catalyzed condensation involving furan compounds can lead to the formation of multisubstituted furans, useful in various synthetic processes (Lu et al., 2014).

Propiedades

IUPAC Name |

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-2-3-6-17(20)18-12-15(19)13-7-9-14(10-8-13)16-5-4-11-21-16/h2,4-5,7-11,15,19H,1,3,6,12H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKXRTULTSRZST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([3,3'-bipyridin]-5-ylmethyl)-3-chlorobenzamide](/img/structure/B2971328.png)

![(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/no-structure.png)

![N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2971331.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)acetamide](/img/structure/B2971337.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]butanoic acid](/img/structure/B2971341.png)

![Ethyl 9-chloro-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2971342.png)

![1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine](/img/structure/B2971347.png)